3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid” is a unique chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 . This compound is solid in form .
Molecular Structure Analysis
The molecular structure of “3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid” consists of a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring . The SMILES string representation of this compound is OC(=O)CCC1=NNC(=O)CC1 .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 170.17 . The LogP value, which indicates the compound’s lipophilicity, is -0.44 . It has 3 rotatable bonds .Scientific Research Applications
Medicinal Chemistry Applications
Bone Turnover and Osteoporosis Treatment : The derivative compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid showed significant efficacy in in vivo models of bone turnover, highlighting its potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Esterification of Carboxylic Acids : Compounds related to "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid" have been used as efficient coupling agents for the esterification of carboxylic acids and alcohols, providing a chemoselective method in good to excellent yield, showcasing their utility in synthetic organic chemistry (Won et al., 2007).
Organic Synthesis Applications
- Heterocyclic Derivative Syntheses : Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been employed to create a range of derivatives, including tetrahydropyridinedione, demonstrating the versatility of related compounds in synthesizing heterocyclic structures (Bacchi et al., 2005).
Material Science Applications
- Hydrate Formation in Pharmaceutical Compounds : The formation of multiple layer hydrates for a complex pharmaceutical compound, closely related to "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid," was explored using particle-based simulation techniques. This study provided insights into the hydration states affecting pharmaceutical formulations (Zhao et al., 2009).
properties
IUPAC Name |
3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGYTUXXYSPFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.